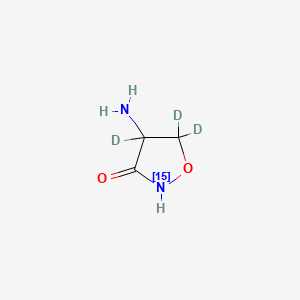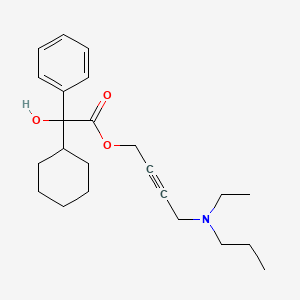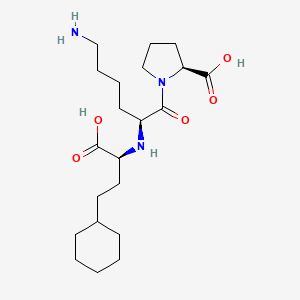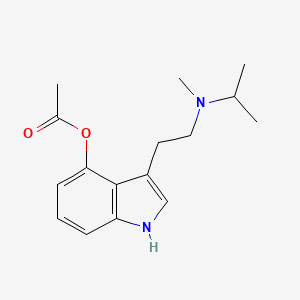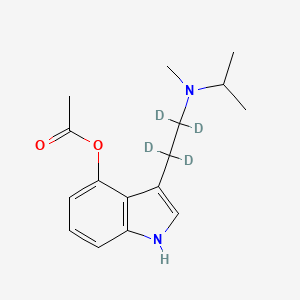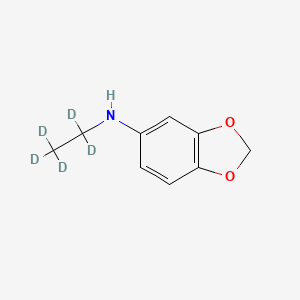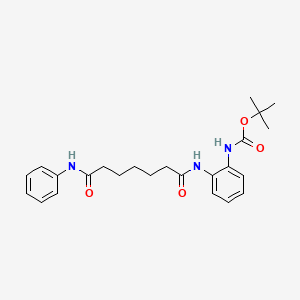
γ-生育酚-d4(主要)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
γ-Tocopherol-d4 (major) is a deuterated form of γ-tocopherol, a member of the vitamin E family. Tocopherols are lipophilic antioxidants that play a crucial role in protecting cells from oxidative damage. The deuterated form, γ-Tocopherol-d4, is often used in scientific research to study the metabolism and biological effects of tocopherols due to its stability and traceability .
科学研究应用
γ-Tocopherol-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of tocopherols in various samples.
Biology: Employed in studies to understand the metabolism and biological effects of tocopherols in living organisms.
Medicine: Investigated for its potential role in preventing oxidative stress-related diseases, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of antioxidant formulations for food and cosmetic products
作用机制
Target of Action
γ-Tocopherol-d4 (major) is a form of Vitamin E and is a naturally occurring compound found in many plant seeds, such as corn and soybeans . It is a potent cyclooxygenase (COX) inhibitor . The primary targets of γ-Tocopherol-d4 (major) are reactive oxygen and nitrogen species .
Mode of Action
γ-Tocopherol-d4 (major) exhibits strong antioxidant activities . It functions as an electrophilic center that can trap reactive oxygen and nitrogen species . This interaction results in the neutralization of these reactive species, preventing them from causing oxidative damage to cells .
Biochemical Pathways
The biosynthesis of γ-Tocopherol-d4 (major) takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of γ-Tocopherol-d4 (major) biosynthesis occurs, at least partially, at the level of key enzymes including p-hydroxyphenylpyruvate dioxygenase, homogentisate phytyltransferase, tocopherol cyclase, and two methyltransferases .
Pharmacokinetics
Currently, there is inadequate data on the pharmacokinetics of γ-Tocopherol-d4 (major). It is known that the unsaturated chain of γ-tocopherol-d4 (major) allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver .
Result of Action
The antioxidant action of γ-Tocopherol-d4 (major) is related to the formation of tocopherol quinone and its subsequent recycling or degradation . This results in the scavenging of lipid peroxy radicals and quenching of singlet oxygen, which are the main functions of γ-Tocopherol-d4 (major) in photosynthetic organisms .
Action Environment
The biosynthesis of γ-Tocopherol-d4 (major) changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . These environmental factors influence the action, efficacy, and stability of γ-Tocopherol-d4 (major).
生化分析
Biochemical Properties
γ-Tocopherol-d4 (major) plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase (COX), where γ-Tocopherol-d4 acts as an inhibitor . This inhibition is crucial in reducing inflammation and oxidative stress. Additionally, γ-Tocopherol-d4 interacts with lipid peroxyl radicals, neutralizing them and preventing cellular damage .
Cellular Effects
γ-Tocopherol-d4 (major) influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, γ-Tocopherol-d4 can modulate the expression of genes involved in oxidative stress response and inflammation . It also impacts cellular metabolism by protecting cells from oxidative damage, thereby maintaining cellular integrity and function .
Molecular Mechanism
The molecular mechanism of γ-Tocopherol-d4 (major) involves its antioxidant activity. At the molecular level, γ-Tocopherol-d4 scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components . It also inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory eicosanoids . These actions help in maintaining cellular homeostasis and protecting cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of γ-Tocopherol-d4 (major) have been observed to change over time. The compound is relatively stable, but its antioxidant activity can decrease over prolonged periods due to degradation . Long-term studies have shown that γ-Tocopherol-d4 can provide sustained protection against oxidative stress, but its efficacy may diminish with time . This highlights the importance of timely administration and monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of γ-Tocopherol-d4 (major) vary with different dosages in animal models. At lower doses, it exhibits significant antioxidant and anti-inflammatory effects without any adverse effects . At higher doses, γ-Tocopherol-d4 can cause toxicity and adverse effects such as liver damage and disruption of cellular functions . Therefore, it is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
γ-Tocopherol-d4 (major) is involved in several metabolic pathways. It is primarily metabolized through the tocopherol-oxidation pathway, where it is converted into various metabolites . Enzymes such as cytochrome P450 play a crucial role in its metabolism . γ-Tocopherol-d4 also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, γ-Tocopherol-d4 (major) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . γ-Tocopherol-d4 is primarily localized in lipid-rich regions such as cell membranes, where it exerts its antioxidant effects . Its distribution is influenced by factors such as lipid composition and cellular uptake mechanisms .
Subcellular Localization
γ-Tocopherol-d4 (major) is localized in specific subcellular compartments, primarily in the cytosol and cell membranes . It is also found in chloroplasts in plant cells, where it plays a role in protecting photosynthetic machinery from oxidative damage . The subcellular localization of γ-Tocopherol-d4 is directed by targeting signals and post-translational modifications that ensure its proper distribution and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of γ-Tocopherol-d4 involves the incorporation of deuterium atoms into the γ-tocopherol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of γ-Tocopherol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .
化学反应分析
Types of Reactions
γ-Tocopherol-d4 undergoes various chemical reactions, including:
Oxidation: γ-Tocopherol-d4 can be oxidized to form tocopherol quinone, a reaction that is often catalyzed by reactive oxygen species (ROS).
Reduction: The quinone form can be reduced back to γ-Tocopherol-d4 using reducing agents such as ascorbic acid.
Substitution: The chromanol ring of γ-Tocopherol-d4 can undergo electrophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other ROS in the presence of light or metal catalysts.
Reduction: Ascorbic acid or sodium borohydride (NaBH₄).
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Tocopherol quinone.
Reduction: Regeneration of γ-Tocopherol-d4.
Substitution: Halogenated or nitrated derivatives of γ-Tocopherol-d4.
相似化合物的比较
Similar Compounds
α-Tocopherol: The most biologically active form of vitamin E, known for its potent antioxidant properties.
β-Tocopherol: Similar in structure to γ-tocopherol but with different methyl group positions.
δ-Tocopherol: Contains fewer methyl groups and exhibits different antioxidant activities.
Tocotrienols: Similar to tocopherols but with an unsaturated side chain, offering unique biological activities
Uniqueness of γ-Tocopherol-d4
γ-Tocopherol-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in research focused on understanding the role of tocopherols in health and disease .
属性
CAS 编号 |
1329652-13-2 |
|---|---|
分子式 |
C28H48O2 |
分子量 |
420.714 |
IUPAC 名称 |
(2R)-5-deuterio-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i5D3,19D |
InChI 键 |
QUEDXNHFTDJVIY-HYPXHKDHSA-N |
SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
同义词 |
(2R)-3,4-Dihydro-2,8-dimethyl-7-(methyl-d4)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; (+)- 2,8-Dimethyl-(7-methyl-d4)-2-(4,8,12-trimethyltridecyl)_x000B_-6-chromanol; (+)-γ-Tocopherol-d4; (2R,4’R,8’R)-γ-Tocopherol-d4; (R,R,R)-γ_x000B_-Tocopherol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)
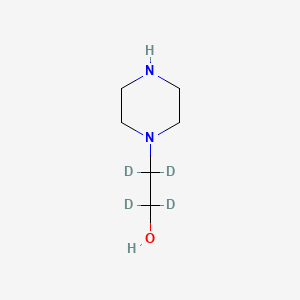

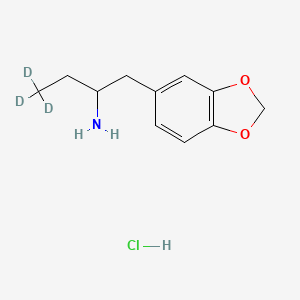
![N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide](/img/structure/B565393.png)
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)
